2-(Piperidine-1-carbonyl)morpholine hydrochloride
Overview
Description
2-(Piperidine-1-carbonyl)morpholine hydrochloride is a chemical compound that features both piperidine and morpholine moieties Piperidine is a six-membered heterocycle containing one nitrogen atom, while morpholine is a heterocyclic amine with both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 2-(Piperidine-1-carbonyl)morpholine hydrochloride typically involves the reaction of piperidine with morpholine in the presence of a carbonylating agent. One common method is to use phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Piperidine-1-carbonyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or morpholine moiety can be substituted with other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield piperidine and morpholine derivatives.
Scientific Research Applications
2-(Piperidine-1-carbonyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)morpholine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine moiety can mimic natural substrates or inhibitors, while the morpholine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(Piperidine-1-carbonyl)morpholine hydrochloride include:
Piperidine derivatives: These compounds share the piperidine ring and have similar chemical properties and reactivity.
Morpholine derivatives: These compounds contain the morpholine ring and are used in similar applications.
Piperazine derivatives: These compounds have a similar structure but with two nitrogen atoms in the ring, offering different reactivity and applications.
This compound is unique due to the combination of both piperidine and morpholine moieties, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
morpholin-2-yl(piperidin-1-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-8-11-4-7-14-9)12-5-2-1-3-6-12;/h9,11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZUBVQREKDEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CNCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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